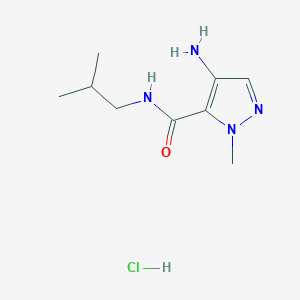
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms. The presence of functional groups such as the amino group and the carboxamide group contributes to its reactivity and potential utility in chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by functionalization to introduce the amino and carboxamide groups.
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield 1-methyl-1H-pyrazole-5-carboxylic acid.
-
Introduction of Functional Groups: : The carboxylic acid group can be converted to a carboxamide group through reaction with an amine, such as isobutylamine, in the presence of a coupling agent like carbodiimide. The amino group can be introduced via nitration followed by reduction, or through direct amination reactions.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity.
類似化合物との比較
Similar Compounds
4-Amino-1-methyl-1H-pyrazole-5-carboxamide: Lacks the isobutyl group, which may affect its solubility and reactivity.
4-Amino-3-methyl-1H-pyrazole-5-carboxamide: The position of the methyl group is different, potentially altering its chemical properties.
4-Amino-1-ethyl-1H-pyrazole-5-carboxamide: The ethyl group instead of the isobutyl group can influence its steric and electronic properties.
Uniqueness
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
特性
IUPAC Name |
4-amino-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6(2)4-11-9(14)8-7(10)5-12-13(8)3;/h5-6H,4,10H2,1-3H3,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGIMGJNJJEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3001819.png)
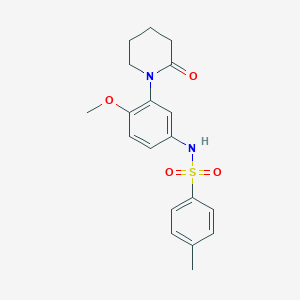
![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)
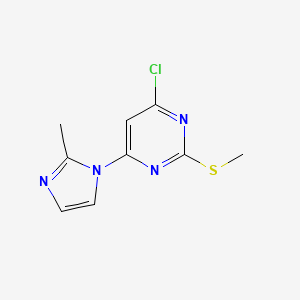
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)

![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)
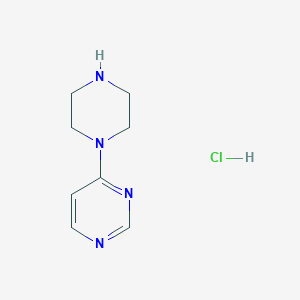
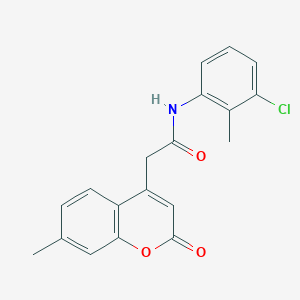
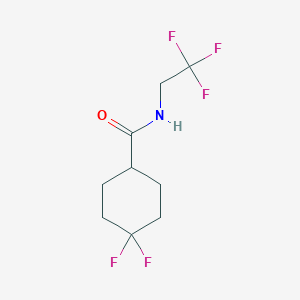
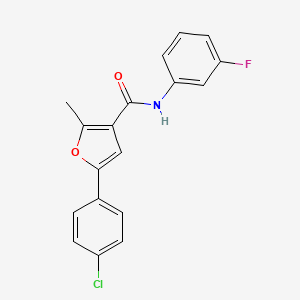
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)
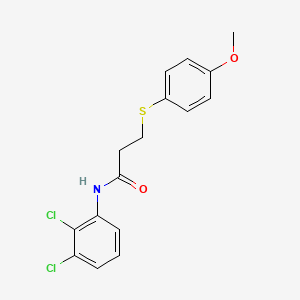
![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)
